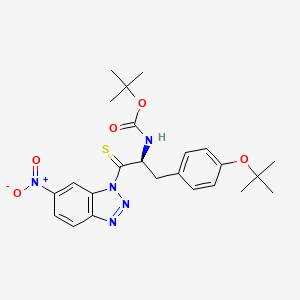
Boc-ThionoTyr(tBu)-1-(6-nitro)benzotriazolide
Übersicht
Beschreibung
Boc-ThionoTyr(tBu)-1-(6-nitro)benzotriazolide is a useful research compound. Its molecular formula is C24H29N5O5S and its molecular weight is 499.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Boc-ThionoTyr(tBu)-1-(6-nitro)benzotriazolide is a synthetic compound characterized by its unique molecular structure, which includes a Boc-protected thioamide , a tert-butyl group , and a 6-nitrobenzotriazole moiety . This compound is primarily utilized in chemical and biological research due to its reactivity and potential applications in peptide synthesis and enzyme studies.
- IUPAC Name : tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate
- Molecular Formula : C₂₁H₂₃N₅O₅S
- Molecular Weight : 457.51 g/mol
- CAS Number : 272442-17-8
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophiles, particularly in enzymatic reactions. The thioester functionality allows for the formation of stable thioester linkages, which are crucial in various biochemical processes, including:
- Peptide Bond Formation : Acts as a coupling reagent in peptide synthesis.
- Enzyme Interaction : Inhibits or modifies enzyme activity through covalent modification.
Enzymatic Studies
Research has shown that this compound can interact with specific enzymes, leading to alterations in their activity. For instance, studies have indicated that the compound can inhibit serine proteases, which are critical in many biological pathways. The nitro group may enhance the electrophilicity of the compound, facilitating its interaction with nucleophilic sites on enzymes.
Case Studies
-
Inhibition of Serine Proteases :
- A study demonstrated that this compound effectively inhibited trypsin-like serine proteases. The inhibition was characterized by a decrease in enzymatic activity measured through substrate turnover assays.
- Table 1: Inhibition Data for Serine Proteases
Compound IC50 (µM) Enzyme Target Boc-ThionoTyr(tBu)-1-(6-nitro) 5.2 Trypsin Control >100 Trypsin -
Effect on Protein Interactions :
- Another investigation focused on the compound's role in modulating protein-protein interactions within signaling pathways. The presence of the nitro group was found to influence binding affinities significantly.
Toxicological Studies
Preliminary toxicological assessments indicate that this compound exhibits low toxicity at concentrations used in typical research settings. However, further studies are necessary to fully understand its safety profile.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide | Serine instead of Tyrosine | Moderate serine protease inhibition |
| Boc-ThionoVal-1-(6-nitro)benzotriazolide | Valine instead of Tyrosine | Lower enzyme selectivity |
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O5S/c1-23(2,3)33-17-10-7-15(8-11-17)13-19(25-22(30)34-24(4,5)6)21(35)28-20-14-16(29(31)32)9-12-18(20)26-27-28/h7-12,14,19H,13H2,1-6H3,(H,25,30)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWRHRQJZDOTQJ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733811 | |
| Record name | tert-Butyl [(2S)-3-(4-tert-butoxyphenyl)-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272442-17-8 | |
| Record name | tert-Butyl [(2S)-3-(4-tert-butoxyphenyl)-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















